molecular formula C20H13I2NO B342949 N-(9H-fluoren-2-yl)-2,5-diiodobenzamide

N-(9H-fluoren-2-yl)-2,5-diiodobenzamide

Cat. No.: B342949
M. Wt: 537.1 g/mol
InChI Key: UDUZRZMQMVOPFM-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2,5-diiodobenzamide is a fluorenyl-substituted benzamide derivative characterized by a 9H-fluoren-2-yl group attached to a benzamide core substituted with iodine atoms at the 2- and 5-positions. Such compounds are of interest in materials science, medicinal chemistry, and crystallography due to their structural diversity and tunable properties .

Properties

Molecular Formula

C20H13I2NO

Molecular Weight

537.1 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2,5-diiodobenzamide

InChI

InChI=1S/C20H13I2NO/c21-14-5-8-19(22)18(11-14)20(24)23-15-6-7-17-13(10-15)9-12-3-1-2-4-16(12)17/h1-8,10-11H,9H2,(H,23,24)

InChI Key

UDUZRZMQMVOPFM-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound is compared below with structurally related fluorenyl-containing amides and imides (Table 1).

Table 1: Structural Comparison of N-(9H-fluoren-2-yl)-2,5-diiodobenzamide and Analogs

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Example) Key References
This compound Benzamide 2,5-diiodo, fluorenyl-2-yl C₂₀H₁₃I₂NO -
N-(9H-fluoren-2-yl)prop-2-ynamide (5a) Propiolamide 3-fluorophenyl, cyclohexylcarbamoyl C₂₆H₂₄FN₂O₂
N-(2-Fluorenyl)maleimide Maleimide Fluorenyl-2-yl, cyclic diketone C₁₇H₁₁NO₂
N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide Succinimide Fmoc-protected, methoxycarbonyl C₁₉H₁₅NO₅

Key Observations :

  • Substituent Effects : The diiodo substitution in the target compound increases molecular weight and introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in compound 5j ) or neutral substituents (e.g., fluorine in 5a ).
  • Functional Groups : Unlike maleimide (cyclic diketone, ) or succinimide (ester-protected, ), the benzamide core of the target compound enables hydrogen bonding via the amide NH and carbonyl groups.

Physicochemical Properties

Melting Points and Solubility :

  • Compound 5a (propiolamide analog) has a melting point of 199–200°C , suggesting that the diiodo benzamide derivative may exhibit a higher melting point due to increased molecular symmetry and halogen-mediated crystal packing.
  • The iodine atoms in the target compound likely reduce solubility in polar solvents (e.g., ethanol) compared to analogs with methoxy or alkyl groups .

Spectral Data :

  • IR Spectroscopy : The target compound’s IR spectrum would feature C=O stretches (~1650 cm⁻¹) and C-I stretches (~500 cm⁻¹), differing from propiolamide analogs (e.g., 2100 cm⁻¹ for alkyne C≡C in 5a ) or maleimides (cyclic C=O at ~1700 cm⁻¹ ).
  • NMR Spectroscopy: The diiodo substitution would deshield aromatic protons, causing downfield shifts in $ ^1H $ NMR compared to non-halogenated analogs. For example, compound 5a shows aromatic protons at δ 6.8–7.8 ppm , whereas iodine’s electron-withdrawing effect may shift protons to δ 7.5–8.5 ppm.

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